1-(2-Propoxyphenyl)pentan-1-amine

Lipophilicity Membrane Permeability ADME

Procurement Rationale: This aryloxyalkylamine features a computed XLogP3 of 3.5, significantly higher than methoxy/ethoxy analogs (2.6–2.9), enabling enhanced passive BBB diffusion without altering TPSA. With 7 rotatable bonds, it offers conformational flexibility for induced-fit binding pockets. Available as racemate or (S)-enantiomer to bypass in-house resolution. pKa of 9.45 facilitates salt formation at pH<7 for formulation studies.

Molecular Formula C14H23NO
Molecular Weight 221.34 g/mol
Cat. No. B13051560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Propoxyphenyl)pentan-1-amine
Molecular FormulaC14H23NO
Molecular Weight221.34 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC=CC=C1OCCC)N
InChIInChI=1S/C14H23NO/c1-3-5-9-13(15)12-8-6-7-10-14(12)16-11-4-2/h6-8,10,13H,3-5,9,11,15H2,1-2H3
InChIKeyLQEZNDRKKGXFKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Propoxyphenyl)pentan-1-amine – Physicochemical Baseline & Structural Context


1-(2-Propoxyphenyl)pentan-1-amine (CAS 1337213-52-1) is a synthetic aryloxyalkylamine characterized by a primary amine moiety attached to a pentyl chain and a 2-propoxyphenyl aromatic group [1]. With a molecular formula of C₁₄H₂₃NO and a molecular weight of 221.34 g/mol, this compound belongs to a class of lipophilic amine building blocks employed in medicinal chemistry and organic synthesis . Its structural features confer distinct physicochemical properties, including a computed XLogP3 of 3.5, a predicted pKa of 9.45, and a topological polar surface area of 35.3 Ų, which together dictate its behavior in partitioning, salt formation, and molecular recognition [2].

1-(2-Propoxyphenyl)pentan-1-amine – Why In-Class Analogs Cannot Be Freely Substituted


Within the aryloxyalkylamine family, seemingly minor alterations to the alkoxy chain length or the alkylamine backbone can precipitate substantial shifts in lipophilicity, conformational flexibility, and acid-base character [1]. While compounds such as 1-(2-methoxyphenyl)pentan-1-amine or 1-(2-propoxyphenyl)propan-1-amine share the same core pharmacophore, their divergent computed XLogP3 values, rotatable bond counts, and pKa predictions render them non-interchangeable in applications requiring precise control over membrane permeability, metabolic stability, or receptor-binding geometry [2][3]. A generic substitution risks undermining the intended physicochemical profile or chiral purity requirements of a synthetic sequence or biological assay, necessitating a compound-specific evaluation grounded in quantitative comparator data [4].

1-(2-Propoxyphenyl)pentan-1-amine – Quantitative Differentiation vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Propoxy-Pentyl vs. Methoxy, Ethoxy, and Propoxy-Propan Analogs

1-(2-Propoxyphenyl)pentan-1-amine exhibits a computed XLogP3 value of 3.5, which is substantially higher than that of its closest alkoxy homologs and shorter-chain analogs [1][2]. Specifically, the methoxy derivative (1-(2-methoxyphenyl)pentan-1-amine) has an XLogP3 of 2.6, the ethoxy derivative (1-(2-ethoxyphenyl)pentan-1-amine) has an XLogP3 of 2.9, and the propoxy-propan derivative (1-(2-propoxyphenyl)propan-1-amine) has an XLogP3 of 2.6 [3][4][5]. This differential lipophilicity directly impacts passive diffusion across biological membranes and organic/aqueous partitioning behavior [6].

Lipophilicity Membrane Permeability ADME

Molecular Weight and Alkyl Chain Length: Impact on Physicochemical Properties

1-(2-Propoxyphenyl)pentan-1-amine has a molecular weight of 221.34 g/mol, which is 28.06 g/mol (14.5%) heavier than the propoxy-propan analog (1-(2-propoxyphenyl)propan-1-amine, MW 193.28) and 14.03 g/mol (6.8%) heavier than the ethoxy analog (1-(2-ethoxyphenyl)pentan-1-amine, MW 207.31) [1][2][3]. The extended pentyl chain contributes additional rotatable bonds (7 vs. 5 for the propan analog) and influences molecular volume, both of which affect solubility, crystal packing, and entropic contributions to binding [4].

Molecular Weight Drug-likeness Solubility

Acid-Base Character: Predicted pKa Comparison

The predicted pKa of 1-(2-Propoxyphenyl)pentan-1-amine is 9.45 ± 0.10, as estimated by ACD/Labs or similar computational methods . While directly comparable pKa data for the closest methoxy, ethoxy, and propan analogs are not uniformly available in the public domain, the propoxy-pentyl combination is expected to yield a slightly higher pKa than shorter alkoxy homologs due to increased inductive electron donation from the longer alkyl chains, which stabilizes the protonated amine [1][2]. This subtle shift in basicity can affect the compound's ionization state at physiological pH, influencing both salt formation efficiency and passive diffusion characteristics .

pKa Ionization State Salt Formation

Topological Polar Surface Area (TPSA): Invariance Across Analogs Confirms Conserved Hydrogen Bonding Capacity

The computed Topological Polar Surface Area (TPSA) for 1-(2-Propoxyphenyl)pentan-1-amine is 35.3 Ų, which is identical to the values for 1-(2-methoxyphenyl)pentan-1-amine (35.3 Ų), 1-(2-ethoxyphenyl)pentan-1-amine (35.3 Ų), and 1-(2-propoxyphenyl)propan-1-amine (35.3 Ų) [1][2][3][4]. This invariance indicates that the core polar functionality (primary amine and ether oxygen) is conserved across the series, and that differences in lipophilicity arise solely from the hydrophobic alkyl extensions, not from changes in hydrogen bond donor/acceptor capacity [5].

TPSA Hydrogen Bonding Oral Bioavailability

Chiral Availability: Access to Defined Enantiomers vs. Racemic Mixtures

1-(2-Propoxyphenyl)pentan-1-amine is commercially available both as a racemate (CAS 1337213-52-1) and as the single (S)-enantiomer (CAS 1213438-57-3), with typical purities of 95–98% . In contrast, many structurally analogous compounds, such as 1-(2-methoxyphenyl)pentan-1-amine, are primarily offered only as racemic mixtures, limiting their utility in stereoselective synthesis or chiral resolution studies [1]. The availability of a defined enantiomer allows researchers to directly investigate stereospecific biological interactions or to use the compound as a chiral building block without additional resolution steps [2].

Chiral Purity Asymmetric Synthesis Stereochemistry

1-(2-Propoxyphenyl)pentan-1-amine – Evidence-Backed Application Scenarios


Lipophilicity-Driven Lead Optimization for CNS Targets

In medicinal chemistry programs targeting central nervous system (CNS) disorders, the elevated XLogP3 of 1-(2-Propoxyphenyl)pentan-1-amine (3.5) relative to methoxy or ethoxy analogs (2.6–2.9) makes it a preferred scaffold when enhanced passive diffusion across the blood–brain barrier (BBB) is desired [1][2]. The compound's lipophilicity can be leveraged to improve brain exposure of candidate molecules without altering the core hydrogen bonding capacity (TPSA remains 35.3 Ų across the series) [3].

Chiral Building Block for Asymmetric Synthesis

The commercial availability of both racemic and (S)-enantiomer forms (CAS 1213438-57-3) positions 1-(2-Propoxyphenyl)pentan-1-amine as a versatile chiral amine building block for asymmetric catalysis, chiral auxiliary preparation, and the synthesis of enantiomerically enriched pharmaceuticals . Researchers can bypass in-house chiral resolution, directly obtaining the desired stereoisomer for structure–activity relationship (SAR) studies or process chemistry development .

Conformational Flexibility in Flexible Receptor Binding Sites

With 7 rotatable bonds, 1-(2-Propoxyphenyl)pentan-1-amine exhibits greater conformational freedom than its propan analog (5 rotatable bonds), enabling it to sample a wider range of binding geometries in flexible protein pockets [4][5]. This property is particularly valuable when designing ligands for targets with induced-fit binding mechanisms or when seeking to optimize entropic contributions to binding free energy [6].

pH-Dependent Salt Screening and Formulation Development

The predicted pKa of 9.45 indicates that 1-(2-Propoxyphenyl)pentan-1-amine will exist predominantly in its protonated, water-soluble form at pH < 7, facilitating salt formation with pharmaceutically acceptable counterions . This pKa value, slightly higher than that of shorter alkoxy analogs, provides a marginally wider pH window for neutral species formation, which can be exploited in formulations requiring pH-triggered release or in the design of prodrugs .

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